molecular formula C7H8INO2 B1309656 Ethyl 4-iodo-1H-pyrrole-2-carboxylate CAS No. 433267-56-2

Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B1309656
CAS No.: 433267-56-2
M. Wt: 265.05 g/mol
InChI Key: UPKCWRCTDUDSDG-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C7H8INO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of ethyl 1H-pyrrole-2-carboxylate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under mild conditions to introduce the iodine atom at the 4-position of the pyrrole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield ethyl 4-azido-1H-pyrrole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce ethyl 4-phenyl-1H-pyrrole-2-carboxylate.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would vary based on the structure of the final compound synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-1H-pyrrole-2-carboxylate
  • Ethyl 4-chloro-1H-pyrrole-2-carboxylate
  • Ethyl 4-fluoro-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogenated derivatives may not. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, or fluorine make it particularly useful in certain synthetic applications .

Properties

IUPAC Name

ethyl 4-iodo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKCWRCTDUDSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415924
Record name Ethyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433267-56-2
Record name Ethyl 4-iodo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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